Ledoxantrone

Catalog No.
S548628
CAS No.
113457-05-9
M.F
C21H27N5OS
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ledoxantrone

CAS Number

113457-05-9

Product Name

Ledoxantrone

IUPAC Name

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one

Molecular Formula

C21H27N5OS

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3

InChI Key

IMMFHFBXRWAZGX-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1

solubility

Soluble in DMSO, not in water

Synonyms

Ledoxantrone; sedoxantrone; CI958; CI-958; CI 958

Canonical SMILES

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1

The exact mass of the compound Ledoxantrone is 397.19363 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ledoxantrone CI 958 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Ledoxantrone exerts its cytotoxic effects through a multi-faceted attack on DNA integrity and function, as illustrated below.

G This compound This compound DNA_Intercalation DNA_Intercalation This compound->DNA_Intercalation TopoII_Stabilization TopoII_Stabilization This compound->TopoII_Stabilization Helicase_Blockade Helicase_Blockade This compound->Helicase_Blockade Altered DNA Structure Altered DNA Structure DNA_Intercalation->Altered DNA Structure Stabilized Cleavable\nComplex Stabilized Cleavable Complex TopoII_Stabilization->Stabilized Cleavable\nComplex Inhibition of DNA\nUnwinding Inhibition of DNA Unwinding Helicase_Blockade->Inhibition of DNA\nUnwinding DNA_Damage DNA Damage (Double-Strand Breaks) Cell_Death Cell Death (Senescence or Apoptosis) DNA_Damage->Cell_Death Replication_Block Blockage of DNA Replication & Transcription Replication_Block->Cell_Death Altered DNA Structure->Replication_Block Leads to Stabilized Cleavable\nComplex->DNA_Damage Results in Inhibition of DNA\nUnwinding->Replication_Block Prevents

This compound induces cell death through DNA intercalation, topoisomerase II stabilization, and helicase blockade. [1] [2] [3]

  • DNA Intercalation and Topoisomerase II Inhibition: this compound stabilizes the topoisomerase II-DNA "cleavable complex," preventing DNA re-ligation and causing double-strand breaks [2] [3].
  • DNA Helicase Blockade: this compound potently inhibits human DNA helicases by forming a reversible ternary complex (helicase-drug-dsDNA), preventing DNA unwinding and halting replication and transcription [1].

Quantitative Biochemical Data

The table below summarizes key efficacy data for this compound's enzyme inhibition.

Target / Activity Experimental Model Potency (EC₅₀ or IC₅₀) Comparison with Doxorubicin (EC₅₀)
DNA Helicase Blockade Human DNA Helicase [1] 0.17 μM [1] [4] 0.26 μM [1]
DNA Helicase Blockade Various oligonucleotide sequences (A-T rich, G-C rich) [1] ~0.17 μM (no strong sequence preference) [1] Not Applicable
DNA Synthesis Inhibition Not Specified [5] 0.17 μM [5] Not Applicable

Key Experimental Methodologies

The foundational data on this compound's mechanism were obtained using standard biochemical and cell-based assays.

  • DNA Helicase Activity Assay

    • Objective: To measure the strand dissociation activity of DNA helicases in the presence of this compound [1].
    • Workflow: A double-stranded DNA substrate is incubated with the helicase enzyme and ATP. Reactions are stopped, and products are separated by gel electrophoresis. Helicase activity is quantified by the disappearance of the double-stranded DNA band or the appearance of the single-stranded DNA band [1].
    • Key Finding: this compound blocked helicase strand dissociation with an EC₅₀ of 0.17 μM [1].
  • DNA-Dependent ATPase Activity Assay

    • Objective: To determine if this compound affects the ATP hydrolysis that powers helicase movement [1].
    • Workflow: The conversion of ATP to ADP by the helicase is measured, often using thin-layer chromatography (TLC) to separate and quantify the nucleotides [1].
    • Key Finding: Inhibition of ATPase activity occurred at a similar potency to strand dissociation, suggesting a unified mechanism of action [1].

Clinical Development and Toxicity

This compound advanced to clinical trials, but its development was ultimately halted.

  • Phase I Clinical Trial (Pediatric): The maximum tolerated dose (MTD) was 650 mg/m² administered intravenously over 2 hours. Dose-limiting toxicities were Grade 4 neutropenia and Grade 4 hypotension at 700 mg/m² [2] [3].
  • Lack of Efficacy: Despite the promising preclinical mechanism, no antitumor activity was observed in a Phase I study involving 21 children and adolescents with recurrent solid tumors [2] [3].

Conclusion for Researchers

This compound is a mechanistically informative compound that exemplifies a multi-targeting approach to DNA disruption. Its potent dual inhibition of topoisomerase II and DNA helicases was scientifically compelling [1] [2] [3]. However, the disconnect between its robust preclinical mechanism and the lack of efficacy in early clinical trials [2] [3] highlights the complex challenges in anticancer drug development. Research on its specific chemotype, the benzopyranoindazoles, remains valuable for understanding DNA-interactive agents.

References

what is Ledoxantrone used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Ledoxantrone in Clinical Research

The table below summarizes the key research details for this compound based on the search results.

Attribute Description
Research Type Preclinical and Clinical (Phase II trials) [1]
Primary Investigated Uses Treatment of metastatic colorectal cancer and hormone-refractory prostate cancer [1]
Reported Efficacy Demonstrated weak activity in clinical trials [1]
Molecular Structure Features an indazole scaffold [1]

Information on this compound is sparse. It was investigated in Phase II clinical trials over two decades ago. One study focused on metastatic colorectal cancer, and another on hormone-refractory prostate cancer conducted between 1999 and 2004; however, it demonstrated only weak activity in these conditions [1].

Experimental Context and Workflow

The available information does not include detailed experimental protocols for this compound. Its development followed a standard pathway for anticancer drug evaluation, as illustrated below.

This compound's documented research pathway from discovery to clinical trial outcomes.

Research Implications and Future Directions

The investigation into this compound, while not resulting in a marketed therapy, provides valuable insight for researchers. It highlights that:

  • The indazole motif, which forms the core structure of this compound, remains a scaffold of significant interest in medicinal chemistry for developing new anticancer agents and other therapeutics [1].
  • Research on liposomal formulations of other drugs, such as Mitoxantrone, is actively exploring ways to improve drug targeting, enhance efficacy, and reduce side effects like cardiotoxicity [2] [3] [4]. While these studies do not involve this compound, they demonstrate the ongoing efforts to optimize chemotherapeutic agents, which could be relevant for future research on related compounds.

References

Ledoxantrone Topoisomerase II inhibitor activity

Author: Smolecule Technical Support Team. Date: February 2026

Ledoxantrone at a Glance

The table below summarizes the key information found on this compound:

Attribute Description
Development Status Investigated in Phase II clinical trials about 25 years ago for metastatic colorectal cancer and hormone-refractory prostate cancer [1].
Reported Efficacy Demonstrated weak activity in these trials at the prescribed dose and schedule [1].
Core Structure Based on the indazole heterocyclic scaffold, a structure known for a broad spectrum of pharmacological activities [1].
Mechanistic Class A Topoisomerase II (TOP2) inhibitor, similar to other anthracycline-like drugs [1].

Information Limitations

A full summary of quantitative data or detailed experimental protocols for this compound is not available in the search results. The primary source describes it as an older compound with limited efficacy from past clinical trials [1].

Mechanisms of Topoisomerase II Inhibition

While specific data on this compound is scarce, the search results provide detailed mechanisms for similar TOP2-targeting drugs like mitoxantrone, which can serve as a useful reference.

TOP2 enzymes are crucial for DNA replication and cell proliferation. TOP2 inhibitors are often classified as "poisons" because they stabilize a transient DNA-enzyme complex, leading to DNA damage and cell death [2] [3].

The diagram below illustrates this general mechanism of action for TOP2 poisons.

G Start Topoisomerase II Bound to DNA (G-segment) Cleaved Cleavage Complex Formed (DNA Cleaved, T-segment passed) Start->Cleaved Normal Catalytic Cycle Religation Religation and Enzyme Release Cleaved->Religation Normal Religation Stabilized Complex Stabilized by TOP2 Poison (e.g., Mitoxantrone) Cleaved->Stabilized TOP2 Poison Binds DSB Double-Stranded DNA Breaks Stabilized->DSB Irreversible Complex CellDeath Cell Death DSB->CellDeath

For researchers, the experimental methodologies used to study these mechanisms for drugs like mitoxantrone include:

  • Molecular Docking Calculations: Used to explore how drugs and their derivatives bind to and inhibit TOP2A, analyzing noncovalent interactions like hydrogen bonding and π-stacking [2].
  • In Vitro Cleavage/Decatenation Assays: Use recombinant human TOP2A or TOP2B enzyme and kDNA or plasmid DNA to measure inhibition of enzyme activity [3].
  • Cellular Complex Detection (TARDIS Assay): Detects and quantifies TOP2-DNA covalent complexes stabilized within cells, confirming the drug acts as a TOP2 poison [3].

References

Quantitative Biological Activity of Ledoxantrone

Author: Smolecule Technical Support Team. Date: February 2026

Assay Type Reported Value Biological Target / Activity Citation Source
In vitro Enzymatic Assay IC50 = 0.17 μM DNA Helicases Inhibitor [1]
In vitro Cell-Based Assay Described as a "Top II inhibitor" Topoisomerase II Inhibitor (with anticancer activity) [2]

Molecular Mechanisms and Experimental Evidence

The identified biological targets point to Ledoxantrone's primary mechanism of action involving the disruption of DNA integrity and metabolic processes in cancer cells.

  • DNA Helicase Inhibition: A 1998 study specifically investigated the "antihelicase action of CI-958 (this compound)", identifying it as an inhibitor of DNA helicases with an IC50 of 0.17 μM. DNA helicases are enzymes crucial for unwinding the DNA double helix during replication and repair. Inhibiting them directly blocks these fundamental processes, leading to cell death [1].
  • Topoisomerase II Inhibition: this compound is also characterized as a Topoisomerase II (Topo II) inhibitor [2]. Topo II enzymes relieve torsional stress in DNA by creating transient double-strand breaks, which are essential for DNA replication and transcription. Topo II inhibitors like this compound stabilize the enzyme-DNA complex, preventing re-ligation of these breaks and generating lethal DNA damage [3] [4].

Research Context and Comparison

It is valuable to place this compound within the broader context of related chemotherapeutic agents.

  • Structural and Functional Analogy to Mitoxantrone: this compound is structurally related to the well-known anticancer drug Mitoxantrone [5]. Mitoxantrone's primary mechanism is established as DNA intercalation and inhibition of Topoisomerase II [6] [7]. This shared anthracenedione-derived structure strongly supports a similar multi-targeted mechanism for this compound, involving both DNA intercalation and enzyme inhibition.
  • Clinical Development Background: this compound underwent Phase II clinical trials for the treatment of cancers like colorectal cancer and hormone-refractory prostate cancer. However, clinical trials demonstrated that it was less effective against colorectal cancer at the prescribed doses and showed only weak activity in hormone-refractory prostate cancer, which may have limited its further development [3].

Experimental Protocol for Topoisomerase II Inhibition

While a specific protocol for this compound is not detailed in the search results, the following is a standard methodology used to assess Topoisomerase II inhibition, which would be applicable.

  • Experiment: DNA Cleavage Assay (In vitro) to evaluate Topoisomerase II inhibition.
  • Key Steps:
    • Reaction Setup: Incubate purified Topoisomerase II enzyme with supercoiled plasmid DNA in an appropriate reaction buffer.
    • Drug Treatment: Add this compound to the experimental reaction. A known Topo II inhibitor (e.g., Etoposide) serves as a positive control, while a vehicle solution is the negative control.
    • Detection: Resolve the reaction products using agarose gel electrophoresis.
    • Analysis: Visualize DNA bands under UV light. The presence of linear DNA (the cleavage product) in the drug-treated group, but not in the vehicle control, indicates successful inhibition and stabilization of the "cleavable complex" by this compound.

Pathways and Experimental Workflow

The diagram below integrates this compound's mechanisms into a signaling pathway and experimental workflow.

G cluster_pathway Proposed Mechanism of Action for this compound cluster_experimental Key Experimental Evidence This compound This compound DNA_Intercalation DNA Intercalation (Putative, based on structural analogy) This compound->DNA_Intercalation TopoII_Inhibition Inhibition of Topoisomerase II This compound->TopoII_Inhibition Helicase_Inhibition Inhibition of DNA Helicases This compound->Helicase_Inhibition DNA_Intercalation->TopoII_Inhibition DSBs Persistent DNA Double-Strand Breaks TopoII_Inhibition->DSBs Replication_Block Blocked DNA Replication & Repair Helicase_Inhibition->Replication_Block Cell_Death Cancer Cell Death DSBs->Cell_Death Replication_Block->Cell_Death Exp1 In Vitro Enzymatic Assay (IC₅₀ = 0.17 μM) Exp2 Cell-Based Assays (Anticancer Activity) Exp3 Clinical Phase II Trials (Colorectal & Prostate Cancer)

Summary

References

Ledoxantrone anticancer research studies

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context of Ledoxantrone

This compound (also referred to as TRK-710 or mitoxantrone derivative XVI) was an investigational anthracenedione-based chemotherapeutic agent, similar to mitoxantrone [1].

  • Clinical Trial History: Phase II clinical trials for this compound were initiated approximately 25 years ago to evaluate its efficacy against colorectal cancer and hormone-refractory prostate cancer [1].
  • Outcome and Status: The clinical trials demonstrated that this compound had limited efficacy at the prescribed doses and schedules. Due to these disappointing results, its development was likely halted, and it has not advanced to clinical use [1]. No recent studies (post-2020) on this compound were identified, indicating it is no longer an active area of anticancer research.

Modern Research Directions

Current research efforts have shifted towards improving established chemotherapeutics like mitoxantrone. The table below summarizes the key advanced strategies being explored.

Research Strategy Key Objective/Mechanism Experimental Model/Cancer Type Key Findings/Outcome
Novel Drug Delivery Systems [2] [3] [4] Enhance tumor targeting and reduce systemic toxicity by encapsulating the drug. Liposomal Mitoxantrone (Lipo-MIT): Relapsed/Refractory T-cell and NK-cell lymphoma [2]. Robust antitumor activity; manageable safety profile [2].
Ferritin-Nanocage Encapsulated MIT: Pancreatic cancer [3]. Significant tumor growth control; improved mouse survival [3].
Thermosensitive Liposomal MIT (MTX-TSL): Prostate cancer [4]. Improved drug accumulation and release in tumors; enhanced suppression of tumor growth [4].
Overcoming Drug Resistance [5] [6] Counteract intrinsic and microenvironment-induced resistance mechanisms. Targeting DNA-PK/NHEJ pathway: Pediatric Acute Myeloid Leukemia (AML) [5]. DNA-PK inhibition alleviated mitoxantrone resistance [5].
Inhibiting eEF-2K to block Akt activation & autophagy: Breast cancer [6]. Mitoxantrone itself identified as an eEF-2K inhibitor; combination with mTOR inhibitors showed synergistic cytotoxicity [6].
Drug Repurposing & Mechanism Exploration [6] Discover new biological targets and synergistic drug combinations. Mitoxantrone as an eEF-2K inhibitor: Breast cancer [6]. Provides a novel rationale for using mitoxantrone in combination therapies to overcome resistance to other agents [6].

Conceptual Framework for Modern Anthracenedione Development

The lack of recent research on this compound, contrasted with the active work on mitoxantrone, suggests that improving drug delivery and overcoming resistance are more fruitful paths than developing new analogues with similar limitations. The following diagram illustrates this modern development logic.

G Start Established Chemotherapeutic (e.g., Mitoxantrone) P1 Problem: Systemic Toxicity Start->P1 P2 Problem: Drug Resistance Start->P2 S1 Strategy: Advanced Drug Delivery P1->S1 S2 Strategy: Targeted Pathway Inhibition P2->S2 A1 Liposomal Formulations S1->A1 A2 Nanocarrier Systems S1->A2 A3 Inhibit DNA Repair (e.g., DNA-PK) S2->A3 A4 Inhibit Survival Pathways (e.g., eEF-2K) S2->A4 Goal Goal: Improved Anticancer Agent A1->Goal A2->Goal A3->Goal A4->Goal

How to Propose Further Research

For a contemporary drug development project, focusing on this compound may not be the most promising path. Instead, you could:

  • Explore New Formulations: Propose research into formulating this compound (if intellectual property allows) using modern nanotechnologies like the liposomal or protein-cage systems used for mitoxantrone to potentially improve its therapeutic profile [2] [3].
  • Investigate Novel Targets: If this compound's specific molecular structure suggests unique interactions, new studies could explore its potential as an inhibitor of newly discovered resistance pathways, similar to how mitoxantrone was found to inhibit eEF-2K [6].

References

Ledoxantrone preclinical research findings

Author: Smolecule Technical Support Team. Date: February 2026

Ledoxantrone Preclinical Profile Summary

The table below consolidates the key preclinical findings for this compound (also known as CI-958 or this compound trihydrochloride) based on the available information.

Aspect Preclinical Findings
Mechanism of Action Topoisomerase II (Topo II) inhibitor; DNA intercalator [1] [2].
Therapeutic Application (Investigational) Studied for digestive disorders and urologic disorders [2].
Anticancer Activity Demonstrated anticancer activity in preclinical models. Member of the benzothiopyranoindazoles class, noted for a broad spectrum and high degree of activity in preclinical models [3].
Clinical Progression Advanced to Phase II clinical trials for metastatic colorectal cancer and hormone-refractory prostate cancer, where it showed weak activity [1].

Research Context and Pathways

This compound was investigated as part of a class of compounds known as benzothiopyranoindazoles [3]. The following diagram outlines the general mechanism of action for Topoisomerase II inhibitors like this compound and the subsequent cellular consequences.

G Topo II Inhibitor\n(e.g., this compound) Topo II Inhibitor (e.g., this compound) Inhibits Topoisomerase II\nEnzyme Inhibits Topoisomerase II Enzyme Topo II Inhibitor\n(e.g., this compound)->Inhibits Topoisomerase II\nEnzyme Binds to/B locks DNA Double-Strand\nBreaks (DSBs) DNA Double-Strand Breaks (DSBs) Inhibits Topoisomerase II\nEnzyme->DNA Double-Strand\nBreaks (DSBs) Causes DNA Damage Response\nActivation (e.g., γH2AX) DNA Damage Response Activation (e.g., γH2AX) DNA Double-Strand\nBreaks (DSBs)->DNA Damage Response\nActivation (e.g., γH2AX) Triggers Apoptosis\n(Programmed Cell Death) Apoptosis (Programmed Cell Death) DNA Double-Strand\nBreaks (DSBs)->Apoptosis\n(Programmed Cell Death) If Unrepaired, Induces Anticancer Effect Anticancer Effect Apoptosis\n(Programmed Cell Death)->Anticancer Effect Leads to

Generalized mechanism of Topoisomerase II inhibitors, leading to DNA damage and cell death.

Insights for Further Research

The available information on this compound is limited, as the compound was studied decades ago and its development appears to have been discontinued. To conduct an in-depth technical analysis, you may need to explore the following:

  • Consult Primary Literature: The most detailed preclinical data would be in the original peer-reviewed articles and patent applications from the period of its active development (1990s-early 2000s). These are not readily available in the searched results.
  • Explore Related Compounds: The discovery and development of new Topoisomerase II inhibitors is an active field. Research on newer compounds or related chemical classes (like other indazole derivatives) may provide valuable comparative insights and more contemporary experimental methodologies [1].

References

Mechanism of Action and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Mitoxantrone is a synthetic anthracenedione developed as an analogue of doxorubicin, designed to have improved antitumor activity and decreased cardiotoxicity [1]. Its primary mechanisms of action and key properties are summarized below.

Table 1: Core Properties and Mechanisms of Mitoxantrone

Aspect Description
Chemical Class Anthracenedione / Anthracenedione antibiotic [2] [3]

| Primary Mechanisms | • DNA Intercalation: The planar chromophore inserts between DNA base pairs, disrupting replication and transcription [1] [2]. • Topoisomerase II Inhibition: Stabilizes the DNA-enzyme complex, leading to DNA double-strand breaks [4] [2]. • Immunosuppressive Effects: Potently inhibits proliferation of B and T lymphocytes and macrophages [3]. | | Key Molecular Structure | Tricyclic planar anthraquinone ring with two basic amino side chains [1]. | | Solubility & Interactions | Interacts with surfactant micelles and biological membranes; binding is influenced by electrostatic and hydrophobic forces, dependent on environmental pH [1]. |

Established Clinical Applications and Recent Efficacy Data

Mitoxantrone is used in treating several hematologic malignancies and multiple sclerosis. Recent real-world studies and novel delivery systems are enhancing its application profile.

Table 2: Clinical Applications and Recent Research Findings

Application / Study Key Findings / Use Context
Acute Myeloid Leukemia (AML) A 2025 real-world study of a liposomal mitoxantrone (Lipo-MIT) regimen showed a composite complete remission (CRc) rate of 84.6% in newly diagnosed AML and 45.1% in relapsed/refractory patients [5].
Multiple Sclerosis (MS) Approved for worsening relapsing-remitting, progressive relapsing, and secondary progressive MS. Use is limited by cumulative, dose-dependent cardiotoxicity and risk of therapy-related leukemia [3] [6].
Prostate Cancer Used with a steroid for pain relief in advanced, hormone-refractory disease. Largely supplanted by docetaxel as first-line treatment [3] [2].
Overcoming Drug Resistance A 2025 clinical trial is investigating if low-dose mitoxantrone can block the mitochondrial calcium uniporter, reversing resistance to the AML therapy venetoclax+azacitidine [7].

Recent Experimental Models and Advanced Delivery Systems

Recent research focuses on novel formulations like liposomes to improve mitoxantrone's therapeutic index by enhancing targeting and reducing systemic toxicity.

  • Mitoxantrone Thermosensitive Liposome (MTX-TSL): A 2025 study developed a nanodelivery system for prostate cancer. The liposome, composed of DPPC, MSPC, and DSPE-mPEG2000, has a phase transition temperature of ~41°C. It exhibits <10% drug release at 37°C but ~96% release within 45 minutes at 41°C. In vivo, this system combined with localized hyperthermia showed superior tumor growth suppression compared to the free drug [8].
  • Drug-Membrane Interaction Studies: Physicochemical studies using surfactant micelles (e.g., SDS, CTAB, Triton X-100) as membrane models have quantified mitoxantrone's binding and partition coefficients. This research is crucial for designing more effective drug delivery systems [1].

The following diagram illustrates the workflow for preparing and testing thermosensitive liposomal mitoxantrone.

G Start Start Liposome Preparation A Thin-Film Hydration Lipid dissolution in chloroform and rotary evaporation Start->A B Film Hydration with citrate buffer (pH 4.0) A->B C Extrusion through 0.08-µm membrane B->C D Gel Filtration (Sephadex G-75 column) C->D E Active Drug Loading Incubation with Mitoxantrone D->E F Dialysis & Formulation Secondary dialysis, sterilization, and storage at 2-8°C E->F G In Vitro Evaluation Encapsulation efficiency, particle size, thermosensitive release F->G H In Vivo Evaluation Efficacy in tumor-bearing mouse model F->H

Primary Safety and Toxicity Concerns

The clinical use of mitoxantrone is constrained by several significant, dose-dependent toxicities.

  • Cardiotoxicity: Can cause irreversible cardiomyopathy and congestive heart failure. Risk increases with cumulative lifetime dose, leading to a recommended maximum of 140 mg/m². Regular cardiac monitoring (echocardiogram or MUGA scan) is mandatory [4] [3] [6].
  • Myelosuppression: The most common adverse effect, leading to leukopenia, neutropenia, thrombocytopenia, and anemia, which increases the risk of infection and bleeding [5] [4].
  • Secondary Malignancies: Treatment is associated with a risk of developing therapy-related acute leukemia (TRAL), with an incidence estimated up to 0.8% [3].
  • Other Common side effects include nausea, vomiting, alopecia, menstrual irregularities, and blue discoloration of urine and sclera [4] [6].

Future Research Directions

Current investigations are exploring new roles and formulations for mitoxantrone:

  • Combination Therapy: The aforementioned clinical trial (NCT not provided) is testing mitoxantrone to overcome resistance to venetoclax in AML, which could establish a new standard of care [7].
  • Novel Delivery Platforms: Research into antibody-drug conjugates (ADCs) involving topoisomerase inhibitors suggests a pathway for developing targeted mitoxantrone therapies [9].
  • Advanced Formulations: Thermosensitive and other liposomal delivery systems represent a promising strategy to enhance tumor targeting and reduce systemic toxicity [5] [8].

References

Physicochemical Properties of Ledoxantrone Trihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

For a quick reference, here are the key identifiers and properties of Ledoxantrone Trihydrochloride [1] [2] [3]:

Property Value
CAS Number 119221-49-7
Molecular Formula C₂₁H₃₀Cl₃N₅OS
Molecular Weight 506.92 g/mol
Appearance Solid (yellow)
Storage (Powder) -20°C for 3 years
Storage (In Solvent) -80°C for 1 year

Solubility Data & Stock Solution Preparation

The solubility information for this compound Trihydrochloride, primarily derived from supplier recommendations, is summarized in the table below [1] [2].

Solvent / Application Protocol / Solubility Notes / Concentration
In Vitro Solubility "May dissolve in DMSO (in most cases), if not, try other solvents such as H2O, Ethanol, or DMF..." [2] A cautious approach is advised.
Stock Solution (DMSO) Prepare a stock solution in DMSO, then dilute into aqueous buffers for experiments [2]. Common stock concentrations: 5-10 mM [2].
Preparation Example To make 1 mL of 10 mM stock: Add 1 mg of powder to 197.3 µL of DMSO [1]. Always use freshly prepared stock solutions.

Detailed In Vivo Formulation Protocols

For in vivo studies, this compound Trihydrochloride requires formulation using solvents and solubilizing agents. The table below outlines two common injectable protocols [2].

Component Injection Formulation 1 Injection Formulation 2
DMSO 10% 10%
PEG300 - 40%
Tween 80 5% 5%
Saline 85% 45%

| Preparation | 1. Add DMSO stock solution to Tween 80 and mix well. 2. Add saline slowly to the mixture [2]. | 1. Add DMSO stock to PEG300 and mix. 2. Add Tween 80 and mix. 3. Add saline slowly to the mixture [2]. |

Critical Experimental Considerations

  • DMSO Solvent Effects: Even low concentrations of DMSO can have broad and heterogeneous off-target effects on cellular signaling networks, which may interfere with your experimental results [4]. It is crucial to include vehicle control groups (DMSO alone) matched in concentration to your test groups in every experiment.
  • Solution Stability: For stock solutions in DMSO, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Freshly prepare the working solutions for in vivo studies on the same day of use [1] [2].

Proposed Mechanism of Action

This compound Trihydrochloride (also known as CI 958) is characterized as a Topoisomerase II (Topo II) inhibitor with anticancer activity [1]. More specifically, it functions as a DNA helicases inhibitor with an IC₅₀ of 0.17 μM [2]. By inhibiting these essential enzymes involved in DNA unwinding and repair, the compound can cause DNA strand breaks and prevent cancer cells from proliferating, making it a candidate for studying digestive and urologic disorders [1]. The following diagram illustrates this primary mechanism.

G This compound This compound TopoII_Unwinding Topoisomerase II DNA Unwinding & Repair This compound->TopoII_Unwinding  Inhibits DNA_DoubleHelix DNA Double Helix DNA_StrandBreaks DNA Strand Breaks TopoII_Unwinding->DNA_StrandBreaks  Leads to Cell_Death Cancer Cell Death DNA_StrandBreaks->Cell_Death

References

Application Notes and Protocols for Ledoxantrone Trihydrochloride Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

Ledoxantrone trihydrochloride is a synthetic compound identified as a DNA helicases and Topoisomerase II (Topo II) inhibitor, with investigated use in digestive and urologic disorders [1]. Its basic properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound Trihydrochloride

Property Detail
CAS Number 119221-49-7 [1] [2]
Molecular Formula C₂₁H₃₀Cl₃N₅OS [1] [2]
Molecular Weight 506.92 g/mol [1] [2]
Appearance Yellow solid [1]
Storage (Powder) -20°C for 3 years [1]
Storage (in solvent) -80°C for 1 year [1]
Bioactivity DNA helicases inhibitor (IC₅₀ = 0.17 μM); Top II inhibitor with anticancer activity [1] [2]

Stock Solution Preparation

This section outlines the procedures for preparing stock solutions of this compound trihydrochloride for in vitro and in vivo applications.

Solubility and Stock Solution Calculation

This compound trihydrochloride has low water solubility and is typically dissolved in DMSO to create a concentrated stock solution [2]. The following table provides calculations for preparing common stock concentrations.

Table 2: this compound Trihydrochloride Stock Solution Preparation Guide

Mass Volume for 1 mM Solution Volume for 5 mM Solution Volume for 10 mM Solution
1 mg 1.97 mL 0.39 mL 0.20 mL
5 mg 9.86 mL 1.97 mL 0.99 mL
10 mg 19.73 mL 3.95 mL 1.97 mL
Detailed Protocol for In Vitro Stock Solution

Materials:

  • This compound trihydrochloride powder (e.g., TargetMol, Catalog No. T68091L) [1]
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Analytical balance
  • Sterile microcentrifuge tubes
  • Micropipettes and tips

Procedure:

  • Weighing: Bring the compound to room temperature before opening. Accurately weigh the desired mass of this compound trihydrochloride powder using an analytical balance.
  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the required volume of DMSO, calculated from Table 2, to achieve the target concentration (e.g., 10 mM).
  • Mixing: Vortex or pipette-mix thoroughly until the solution is clear and no particulate matter is visible.
  • Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes.
  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months) [2].
Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing the stock solution.

G Start Start Protocol Weigh Weigh Powder Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Mix Vortex until clear Dissolve->Mix Aliquot Aliquot Mix->Aliquot Store Store at -80°C Aliquot->Store End End Store->End

In Vivo Formulation Protocols

For animal studies, the DMSO stock solution must be further diluted into a physiologically compatible formulation. Several recommended formulations are listed below [2].

Table 3: Common In Vivo Formulations for this compound Trihydrochloride

Formulation Composition (Volume Ratio) Final Notes
Injection 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 Common and well-tolerated formulation for IP/IV/IM/SC routes.
Injection 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 Alternative with higher PEG300 content.
Injection 3 DMSO : Corn oil = 10 : 90 For subcutaneous (SC) administration.
Oral 1 Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) Standard for oral gavage.
Detailed Protocol for Injectable Formulation

This protocol uses "Injection Formulation 1" as an example.

Materials:

  • This compound trihydrochloride stock solution in DMSO (e.g., 25 mg/mL)
  • Tween 80
  • Saline (0.9% NaCl solution)
  • Vortex mixer
  • Sterile vials

Procedure:

  • Prepare Components: Ensure all components are at room temperature.
  • Initial Mix: In a sterile vial, combine 100 µL of the DMSO stock solution with 50 µL of Tween 80. Vortex briefly to mix.
  • Dilution: Slowly add 850 µL of saline to the mixture while gently vortexing to ensure a clear or uniformly suspended final solution.
  • Verification: Visually inspect the formulation for clarity and the absence of precipitate.
  • Administration: Use the formulation immediately after preparation for in vivo studies.
Workflow for In Vivo Dosing Preparation

The process of preparing a dose for animal studies from a frozen stock is outlined below.

G Thaw Thaw Stock Aliquot Dilute Dilute with Vehicle (e.g., Tween 80 & Saline) Thaw->Dilute Inspect Inspect Solution Dilute->Inspect Administer Administer to Animal Inspect->Administer Discard Discard Unused Portion Inspect->Discard If precipitate or cloudiness

Biological Activity and Experimental Considerations

Mechanism of Action

This compound (CI 958) trihydrochloride is a recognized inhibitor of DNA helicases, with a reported IC₅₀ of 0.17 μM [2]. It also functions as a Topoisomerase II (Topo II) inhibitor, a mechanism it shares with the related anticancer drug Mitoxantrone [1] [3]. By inhibiting these crucial enzymes, this compound disrupts DNA replication and repair, leading to DNA strand breaks and crosslinks, ultimately inducing cell death in cancerous cells [3].

Critical Experimental Notes
  • Solvent Consideration: DMSO is a potent solvent. The final concentration of DMSO in any in vitro assay must be controlled (typically <0.1-0.5%) to avoid cellular toxicity [4].
  • Stability: While the powder is stable at -20°C for years, and stock solutions are stable at -80°C for months, the stability of the final working dilutions in aqueous buffers or in vivo formulations should be determined empirically for each experimental system.
  • Safety: This compound is for research use only and not for human use [2]. Standard procedures for handling cytotoxic agents should be followed, including the use of personal protective equipment (PPE) and working in a fume hood.

References

Ledoxantrone Trihydrochloride: Application Notes and Protocols for Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Activity

Ledoxantrone trihydrochloride (CAS 119221-49-7) is a synthetic small molecule identified as a potent DNA helicases inhibitor and Topoisomerase II (Top II) inhibitor with demonstrated anticancer activity. [1] [2] Its development has been explored for treating digestive disorders, urologic disorders, and specific cancers, including colorectal and hormone-refractory prostate cancer. [1] [3] Early clinical trials (Phase II) were conducted approximately 25 years ago; however, at the prescribed schedules and doses, it was found to be less effective against colorectal cancer and showed only weak activity in hormone-refractory prostate cancer. [3] Despite its clinical limitations, it remains a compound of research interest due to its mechanism of action.

  • Mechanism of Action: The compound exerts its cytotoxic effects primarily through the inhibition of DNA helicase, with a reported IC50 of 0.17 μM. [2] Additionally, it functions as a Top II inhibitor, disrupting DNA synthesis and repair, which leads to apoptosis in cancer cells. [1]
  • Clinical History: this compound (referred to in some sources as CI 958) represents an indazole-based chemotherapeutic agent whose development highlights the importance of robust preclinical dosing and formulation studies to optimize therapeutic potential. [3]

Physicochemical Properties and Handling

A comprehensive understanding of the compound's properties is essential for developing stable and bioavailable formulations for in vivo studies.

Table 1: Physicochemical Profile of this compound Trihydrochloride
Property Description
CAS Number 119221-49-7 [1] [2]
Molecular Formula C₂₁H₃₀Cl₃N₅OS [1] [2]
Molecular Weight 506.92 g/mol [1] [2]
Appearance Yellow solid [1]
Storage (Powder) -20°C for 3 years [1] [2]
Storage (Solution) -80°C for 1 year; -20°C for 1 month [2]
Purity ≥ 98.13% (HPLC) [1]

Solubility Data: this compound trihydrochloride is recommended to be dissolved first in DMSO to create a stock solution. If it is not sufficiently soluble in DMSO, alternative solvents such as water, ethanol, or DMF can be explored. [2] The following workflow outlines the decision process for preparing in vivo formulations based on solubility testing.

G Start Prepare this compound Stock Solution Step1 Dissolve in DMSO (Test Solubility) Start->Step1 Step2 Solubility Acceptable? Step1->Step2 Step3 Proceed with DMSO Stock Step2->Step3 Yes Step4 Test Alternate Solvents: H₂O, Ethanol, DMF Step2->Step4 No

Proposed Formulation Strategies for In Vivo Studies

Based on common practices for compounds with similar solubility profiles, here are detailed methodologies for formulating this compound trihydrochloride for administration in animal models. It is critical to note that these are generalized protocols, and researchers must empirically determine the optimal formulation for their specific compound batch and experimental system. [2]

Parenteral Administration Formulations

For intravenous (IV), intraperitoneal (IP), intramuscular (IM), or subcutaneous (SC) injection, the primary goal is to create a sterile, stable solution or fine suspension.

  • Injection Formulation 1 (DMSO/Surfactant/Saline):

    • Protocol:
      • Prepare a concentrated stock solution of this compound trihydrochloride in DMSO (e.g., 25 mg/mL).
      • To this DMSO stock, add Tween 80 and mix thoroughly. The recommended ratio is DMSO : Tween 80 : Saline = 10 : 5 : 85. [2]
      • Slowly add the specified volume of sterile 0.9% saline under continuous vortexing to avoid precipitation.
      • Filter the final solution through a 0.22 μm sterile filter before injection.
    • Note: This formulation is commonly used for its relative simplicity, but the DMSO content should be monitored for potential vehicle-related toxicity in the animal model.
  • Injection Formulation 2 (DMSO/PEG300/Surfactant/Saline):

    • Protocol:
      • Dissolve the compound in DMSO to create a stock solution.
      • Add PEG300 and Tween 80 to the DMSO stock in the ratio DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45. [2]
      • Complete the formulation by adding the remaining volume of sterile saline while mixing.
      • Ensure a clear or uniformly suspended solution is achieved before sterile filtration and administration.
  • Injection Formulation 3 (Oil-Based for Sustained Release):

    • Protocol:
      • Dissolve this compound in DMSO.
      • Mix this solution with corn oil in a 10:90 (v/v) ratio. [2]
      • Vortex or sonicate the mixture vigorously to form a homogeneous suspension or solution.
      • Example Calculation: For a 2.5 mg/mL working solution, add 100 μL of a 25 mg/mL DMSO stock to 900 μL of corn oil. [2]
Oral Administration Formulations

For studies requiring oral gavage, the compound must be formulated for stability and absorption through the gastrointestinal tract.

  • Oral Formulation 1 (Suspension in 0.5% CMC-Na):
    • Protocol:
      • Prepare a 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) solution by dissolving 0.5 g of CMC-Na in 100 mL of purified water under constant stirring until clear.
      • Gradually add the calculated mass of this compound trihydrochloride powder to the CMC-Na solution.
      • Use a high-speed homogenizer or probe sonicator to create a uniform suspension.
      • Example Calculation: To prepare 100 mL of a 2.5 mg/mL suspension, add 250 mg of this compound to 100 mL of 0.5% CMC-Na. [2]
Table 2: Summary of Proposed In Vivo Formulations
Administration Route Formulation Components Ratio (v/v) Key Considerations
IV, IP, IM, SC DMSO, Tween 80, Saline 10 : 5 : 85 [2] Maintain sterility; monitor for precipitation.
IV, IP, IM, SC DMSO, PEG300, Tween 80, Saline 10 : 40 : 5 : 45 [2] Higher PEG content may improve solubility of some compounds.
IP, SC DMSO, Corn Oil 10 : 90 [2] Potential for sustained release; requires vigorous mixing.
Oral Gavage Powder, 0.5% CMC-Na in H₂O N/A (w/v) Must be a homogeneous suspension; stable for dosing duration.

Workflow for In Vivo Study Design

Designing an in vivo efficacy study requires careful consideration of the experimental goals and the establishment of key parameters. The following diagram outlines a logical workflow from formulation to data analysis.

G A Define Study Objective (e.g., Efficacy, PK) B Select Administration Route (IV, IP, Oral, etc.) A->B C Develop & Validate Formulation B->C D Establish Dosing Regimen (Dose, Frequency, Duration) C->D E Administer Compound & Monitor D->E F Collect & Analyze Data (PK, Efficacy, Toxicity) E->F

Pharmacokinetic-Pharmacodynamic (PK-PD) Considerations

While specific PK-PD data for this compound is not available in the search results, the general principles of modeling are critical for designing dose optimization trials. Pharmacokinetic-Pharmacodynamic (PK-PD) modeling is a mathematical approach that separates drug-specific parameters (e.g., clearance, receptor affinity) from system-specific parameters (e.g., blood flow, enzyme expression) to quantify the exposure-response relationship. [4]

  • Application in Dose Optimization: For modern oncology agents, the dose-efficacy curve may incorporate a plateau, meaning higher doses do not necessarily yield greater efficacy but can increase toxicity. This principle underpins the design of dose optimization trials, which aim to find a lower dose that maintains efficacy while improving tolerability and quality of life. [5]
  • Design Framework: The concept of a "margin of practical non-inferiority" has been proposed for such trials. If the observed difference in efficacy between a reduced dose and the approved dose falls within this pre-specified margin, and is supported by improved secondary endpoints (e.g., reduced toxicity, better QoL), the lower dose may be recommended. [5] This framework can inform preclinical study design by emphasizing the collection of both efficacy and toxicity data across a range of doses.

Important Disclaimer and Recommendations

These application notes are based on limited publicly available data and are intended for research purposes only. They are not for human or diagnostic use. [2]

  • Data Limitations: No specific in vivo dosing levels (e.g., mg/kg), pharmacokinetic parameters (e.g., half-life, Cmax), or definitive efficacy data for this compound were found in the searched literature.
  • Recommended Next Steps:
    • Contact Suppliers: Directly inquire with chemical suppliers like TargetMol for any available technical data sheets or unpublished formulation guidance. [1]
    • Consult Foundational Literature: Perform a deep literature review focusing on primary research articles from the period of its active clinical investigation (circa 1990s-2000s) for any reported animal dosing schedules.
    • Empirical Validation: Conduct pilot studies to establish the maximum tolerated dose (MTD), pharmacokinetic profile, and preliminary efficacy of your specific lot of this compound trihydrochloride in your chosen animal model.

References

General Guidance for Vehicle Formulation

Author: Smolecule Technical Support Team. Date: February 2026

For a hydrophobic drug like Ledoxantrone, the selection of a safe and effective vehicle is critical. The table below summarizes tolerable doses for some common non-aqueous vehicles from a large-scale survey, which can serve as a starting point for formulation development [1].

Vehicle Route Species Reported Maximum Tolerated Dose Dose-Limiting Toxicities
Dimethyl Sulfoxide (DMSO) Intraperitoneal (IP) Mouse 3 mL/kg Local irritation, systemic toxicity
Cremophor EL Intravenous (IV) Mouse 10 mL/kg (of a 1:10 dilution) Hypersensitivity, hemodynamic changes
Ethanol Intraperitoneal (IP) Mouse 3.76 mL/kg Sedation, respiratory depression
PEG 400 Intravenous (IV) Rat 5 mL/kg Renal toxicity, vacuolation
Propylene Glycol Subcutaneous (SC) Rat 10 mL/kg Local tissue damage, necrosis

Key Considerations:

  • Solubility: Begin by assessing this compound's solubility in the vehicles listed above. Due to its hydrophobicity, a co-solvent system (e.g., DMSO/PEG 400/Water) will likely be necessary.
  • Dosing Route: The final formulation must be compatible with the intended route of administration (e.g., IV solutions require sterility and low viscosity).
  • Stability: The chemical stability of this compound in the chosen vehicle should be monitored over time.

Proposed Protocol for Vehicle Screening & Efficacy Testing

This workflow outlines a systematic approach to develop and validate a vehicle for this compound in animal models, based on standard practices in preclinical drug development.

G cluster_0 Vehicle Candidates Start Start: Vehicle Screening V1 DMSO/Cremophor/ Saline Start->V1 V2 PEG 400/EtOH/ Water Start->V2 V3 Other Co-solvent Systems Start->V3 Solubility Determine Solubility in Candidate Vehicles Stability Assess Chemical & Physical Stability Solubility->Stability AcuteTox Acute Toxicity Study (Vehicle without drug) Stability->AcuteTox FormFinal Formulate Final Lead Vehicle AcuteTox->FormFinal Select safest vehicle MTD Determine Maximum Tolerated Dose (MTD) FormFinal->MTD Efficacy In Vivo Efficacy Study (Tumor-bearing mice) MTD->Efficacy Dose at MTD or lower Analyze Analyze Data & Finalize Protocol Efficacy->Analyze V1->Solubility V2->Solubility V3->Solubility

Phase 1: Vehicle Screening & Formulation

  • Solubility Assessment: Prepare a saturated solution of this compound in each candidate vehicle (e.g., DMSO, Cremophor EL/saline, PEG 400/EtOH/Water). Agitate for 24 hours at 4°C and 37°C, then centrifuge and quantify the supernatant concentration via HPLC to determine maximum solubility [2].
  • Stability Assessment: Incute the lead formulation at 4°C and room temperature. Analyze samples at 0, 24, 48, and 72 hours using HPLC to check for precipitation and chemical degradation.

Phase 2: Preclinical Safety & Tolerability

  • Vehicle Tolerability (Acute): Administer the blank vehicle (without drug) to a small group of healthy mice (n=3) at the proposed administration volume. Monitor for 72 hours for signs of distress, lethargy, or local tissue damage.
  • Maximum Tolerated Dose (MTD) Study: Conduct a dose-escalation study in healthy mice. Begin with a low dose (e.g., 10 mg/kg) of the this compound formulation and increase in increments. Monitor body weight, clinical signs, and blood chemistry to establish the MTD.

Phase 3: In Vivo Efficacy Evaluation

  • Animal Model: Use an appropriate mouse xenograft model (e.g., for colorectal cancer, based on this compound's historical indication) [3].
  • Dosing: Randomize tumor-bearing mice into groups (n=8-10): Vehicle control, this compound (dosed at or below the MTD), and a positive control arm.
  • Endpoint Analysis: Monitor tumor volume and body weight regularly. At the end of the study, collect tumors and key organs (heart, liver, kidney) for histopathological examination to assess efficacy and off-target toxicity.

Pathways to Specific Formulation Data

Since specific data for this compound is not publicly available, you may need to:

  • Consult Primary Literature: Conduct a thorough search for the original clinical trial publications and any associated methodological supplements from the 1990s and early 2000s.
  • Contact Manufacturers: Reach out to the company that originally developed this compound (or its successor) as they would hold the definitive formulation data.

References

Application Note: Protocol for Stability Assessment of Anthracenedione-Based Chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a detailed protocol for stability testing, using mitoxantrone as a model compound. The methodology is based on ICH guidelines and can be adapted for related compounds like ledoxantrone upon the availability of specific data [1] [2].

Introduction & Objective

Mitoxantrone is a synthetic anthracenedione derivative with proven efficacy against various leukemias, breast cancer, and multiple sclerosis [3]. Its stability in diluted solutions is critical for pharmacy-based preparation and clinical safety. This application note provides a standardized protocol to assess the physicochemical stability of mitoxantrone concentrate after dilution to 0.1 mg/mL and 0.6 mg/mL with 0.9% sodium chloride in polyolefin (PO) bags under two storage conditions [1]. The workflow for the stability study is summarized below:

workflow Start Study Start Prep Solution Preparation (Dilute to 0.1 & 0.6 mg/mL) in 500mL PO Bags Start->Prep Storage Storage Conditions Prep->Storage C1 2°C - 8°C Light Protected Storage->C1 C2 20°C - 25°C Normal Light Storage->C2 Testing Stability Testing C1->Testing C2->Testing T1 Physical Tests Testing->T1 T2 Chemical Tests Testing->T2 Analysis Data Analysis & Conclusion T1->Analysis Visual Inspection & pH Measurement T2->Analysis HPLC Assay

Experimental Design & Parameters

The stability of a drug is influenced by a network of factors related to the drug's properties, the environment, and the container. The following diagram illustrates the key parameters and their logical relationships that must be controlled and monitored during a stability study.

stability_factors Stability Study Stability Study Drug Formulation Drug Formulation Stability Study->Drug Formulation Storage Conditions Storage Conditions Stability Study->Storage Conditions Packaging System Packaging System Stability Study->Packaging System Testing Methods Testing Methods Stability Study->Testing Methods Liquid Solution Liquid Solution Drug Formulation->Liquid Solution Type Temperature Temperature Storage Conditions->Temperature Light Exposure Light Exposure Storage Conditions->Light Exposure Time Time Storage Conditions->Time Polyolefin Bag Polyolefin Bag Packaging System->Polyolefin Bag Container Material Container Material Packaging System->Container Material Physical Physical Testing Methods->Physical Chemical Chemical Testing Methods->Chemical

Table 1: Key Experimental Parameters for Stability Assessment

Parameter Specification Rationale & Reference
Drug Substance Mitoxantrone Accord 2 mg/mL concentrate [1] Model anthracenedione compound.
Diluent 0.9% Sodium Chloride Infusion Solution [1] Standard clinical diluent.
Final Concentrations 0.1 mg/mL & 0.6 mg/mL [1] Represents low and high clinical dosing ranges.
Container 500 mL Polyolefin (PO) Bags [1] Common container for infusion solutions; inert material.

| Storage Conditions | (1) 2°C–8°C, light protected; (2) 20°C–25°C, normal fluorescent light [1] | Tests refrigerator and controlled room temperature storage. | | Study Duration | 84 days (12 weeks) [1] | Determines long-term stability for advance preparation. |

Detailed Experimental Protocol

3.1. Solution Preparation

  • Environment: Perform all preparations under EU Grade A conditions, following Good Manufacturing Practice (GMP) principles [1].
  • Aseptic Dilution: Aseptically dilute the mitoxantrone concentrate with 0.9% sodium chloride solution in 500 mL PO bags to achieve the target concentrations of 0.1 mg/mL and 0.6 mg/mL [1].
  • Labeling: Label each bag clearly with the drug name, concentration, preparation date, batch number, and storage conditions.

3.2. Storage and Sampling

  • Storage: Separate the prepared bags into two groups for the different storage conditions. The "light protected" group should be wrapped in appropriate materials (e.g., amber bags or aluminum foil) [2].
  • Sampling Time Points: Withdraw samples from the bags for analysis initially (Day 0) and at predetermined time points. The mitoxantrone study used a 84-day period with intermediate time points [1].

3.3. Physicochemical Stability Assessment Stability is assessed through a combination of physical and chemical tests. The following table outlines the acceptance criteria for these tests, based on data from mitoxantrone.

Table 2: Stability Acceptance Criteria & Results (Mitoxantrone Model)

Test Category Analytical Method Acceptance Criteria Mitoxantrone Results (84-Day Study)
Physical Stability Visual Inspection No change in color, clarity; absence of particulate matter [1]. No changes observed under either condition [1].
pH Measurement No significant change from initial value [1]. Values remained unchanged [1].

| Chemical Stability | Stability-Indicating HPLC | Concentration within ±10% of initial (label claim) [1]. | Refrigerated (2°C–8°C): No change. Room Temp (20°C–25°C): Slight decrease (within acceptance criteria) [1]. |

3.3.1. Physical Stability Tests

  • Visual Inspection: Examine samples in clear glass containers against a black and white background under normal laboratory light. Look for any changes in color, increased turbidity, or formation of particles [1].
  • pH Measurement: Use a calibrated pH meter with a glass electrode. Standardize the meter using buffers at pH 1.68, 4.01, 7.00, 10.01, and 12.45 before use [1].

3.3.2. Chemical Stability Test: HPLC Analysis This is a validated, stability-indicating method to quantify mitoxantrone concentration and detect degradation products.

  • Principle: High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.
  • Method Validation: The method must be validated for parameters including:
    • Linearity: Demonstrate a linear response across a range of concentrations.
    • Precision: Acceptable repeatability and reproducibility (e.g., RSD < 2%).
    • Specificity: Able to separate and accurately quantify mitoxantrone from its degradation products. This is confirmed by forcibly degrading the drug (e.g., with acid, base, oxidant, heat, or light) and showing no interference with the main peak [1].
  • Procedure:
    • Inject standardized reference solutions of mitoxantrone to create a calibration curve.
    • Inject filtered samples from the stability study.
    • Calculate the concentration of mitoxantrone in each sample by comparing the peak area to the calibration curve.
    • Report the percentage of the initial concentration remaining at each time point.
Conclusion and Storage Recommendation

Based on the mitoxantrone model, solutions diluted with 0.9% sodium chloride in PO bags to concentrations of 0.1 mg/mL and 0.6 mg/mL are physicochemically stable for 84 days. This stability is maintained under both refrigerated (2°C–8°C, light protected) and room temperature (20°C–25°C, normal light) storage [1]. This allows pharmacy-based cytotoxic preparation units to prepare these infusions in advance, improving efficiency in clinical settings.

Critical Note on this compound Application

The protocols and data presented here are specific to mitoxantrone. While this compound is likely a structurally similar compound, its specific stability profile must be empirically determined.

  • No direct data for this compound was found in the current search.
  • Regulatory Requirement: Before implementing any storage protocol for this compound, confirmatory stability studies must be conducted using the actual drug substance and its intended formulation, as required by regulatory bodies like the ICH [2].

References

Experimental Protocols for Mitoxantrone

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for handling Mitoxantrone, which can be adapted for Ledoxantrone with appropriate validation. Mitoxantrone is an anthracenedione anticancer agent [1].

Preparation of a Standard Mitoxantrone Solution

This protocol is adapted from general pharmaceutical practices for cytotoxic drug preparation [1].

  • Reconstitution/Dilution: Mitoxantrone injection is supplied as a concentrated aqueous solution (2 mg/mL). It must be diluted prior to use in an appropriate intravenous infusion fluid [1].
  • Administration: The diluted solution should be administered as a slow intravenous (IV) infusion into a freely flowing IV line over at least 5-15 minutes [2]. Critical: It must never be given subcutaneously, intramuscularly, or intra-arterially, as severe local tissue damage can occur [1].
  • Safety Note: Due to its cytotoxic nature, proper aseptic technique and personal protective equipment (PPE) are mandatory when handling.
Preparation of a Thermosensitive Liposomal Formulation

A 2025 study detailed the preparation of Mitoxantrone Thermosensitive Liposomes (MTX-TSL), which could be highly relevant for targeted assay systems [3].

  • Liposome Formation: The lipid components (DPPC, MSPC, and DSPE-mPEG2000 in a molar ratio of 90:10:4) are dissolved in chloroform in a round-bottom flask. A thin lipid film is created using rotary evaporation at 50°C [3].
  • Hydration: The lipid film is hydrated with a 0.3 mol/L citrate buffer solution (pH 4.0) [3].
  • Size Control: The liposome suspension is extruded through a 0.08-µm filter membrane using an extruder to achieve a uniform particle size of approximately 100 nm [3].
  • Drug Loading (Active Loading): The blank liposomes are dialyzed. A solution of mitoxantrone is then added and incubated at a controlled temperature (between 20–35°C) to load the drug into the liposomes based on a pH gradient [3].
  • Final Preparation: The drug-loaded liposomes undergo a second dialysis, are sterilized by filtration, and are stored at 2–8°C [3].
Determination of Kinetic Solubility via Nephelometry

For a novel compound like this compound, determining its kinetic solubility is a crucial first step. Nephelometry is a high-throughput method well-suited for this [4].

  • Principle: This technique measures the concentration of insoluble particles in a liquid sample by detecting forward-scattered light from a laser. The point where light scattering dramatically increases indicates the concentration at which the compound begins to precipitate (its kinetic solubility) [4].
  • Procedure:
    • Prepare serial dilutions of this compound in the desired buffer or solvent.
    • Dispense the dilutions into a 384-well microplate.
    • Measure the levels of scattered light (nephelometry counts) for each concentration using a microplate nephelometer.
    • Plot the drug concentration against the nephelometry counts.
    • The kinetic solubility is identified as the point of intersection between the baseline (soluble drug) and the sharp increase in counts (precipitated drug) [4].

Comparative Data and Properties of Mitoxantrone

The table below summarizes key physicochemical and handling data for Mitoxantrone, which may inform your work with this compound.

Property Details for Mitoxantrone Relevance for Assay Development
Chemical Class Synthetic antineoplastic anthracenedione [1] Suggests potential solubility and stability challenges common to cytotoxics.
Supplied Form Concentrated aqueous solution (2 mg/mL) [1] [2] Provides a known, soluble starting point for dilution.
Solubility & Stability A thermosensitive liposomal formulation showed a cumulative release of ~96% at 41°C after 45 min [3]. Temperature can be a critical parameter for dissolution and release.
Analytical Detection A custom spectrophotometric method achieved a low detection limit of 0.2 µg L⁻¹ [5]. Highlights the sensitivity achievable for this class of compounds.
Critical Safety Note Causes severe local tissue damage upon extravasation. Not for intrathecal use [1]. Emphasizes extreme caution and strict adherence to safety protocols during handling.

A Proposed Workflow for this compound Solubility Assessment

Given the lack of direct data, the following workflow outlines a systematic approach to characterize this compound, based on general practices in drug development [4].

Start Start: this compound Solubility Assessment Step1 1. Preliminary Solubility Screening - Use nephelometry for kinetic solubility - Test in various buffers (different pH) - Test with co-solvents (DMSO, etc.) Start->Step1 Step2 2. Hit Verification & Refinement - Use shake-flask method for thermodynamic (equilibrium) solubility - Confirm with HPLC analysis Step1->Step2 Step3 3. Formulation for Assays - If soluble in buffer: proceed directly - If poorly soluble: explore formulations (e.g., liposomes, cyclodextrin complexes) Step2->Step3 Step4 4. Biological Assay Application - Apply optimized this compound solution to in vitro or cell-based assays - Monitor stability and precipitation Step3->Step4 Result Output: Reliable and reproducible data for this compound assays Step4->Result

Important Considerations and Safety

  • Compound Verification: Always confirm the chemical identity and purity of this compound (or any novel compound) using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) before proceeding.
  • Solubility vs. Stability: A compound may dissolve but then degrade. It is crucial to assess the chemical stability of this compound in your chosen solvent system over the duration of your planned assays.
  • Safety First: If this compound is an investigational cytotoxic agent, it must be handled with the same strict safety precautions as Mitoxantrone. This includes the use of a biosafety cabinet, gloves, a lab coat, and goggles [1].

References

Ledoxantrone research applications cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Ledoxantrone in Clinical Cancer Research

The table below summarizes the key historical research applications of this compound (identified as XVI in the source material) based on information from a 2025 review article [1].

Trial Phase Cancer Models/Indications Reported Outcomes and Status
Phase II Colorectal cancer; Metastatic colorectal cancer Investigated for potential, but found to be less effective at the prescribed schedule and dose [1].
Phase II Hormone-refractory prostate cancer (1999-2004) Demonstrated weak activity [1].

Proposed Mechanism of Action and Experimental Workflow

Although the search results do not detail this compound's specific mechanism, it is a derivative of mitoxantrone [1]. Mitoxantrone is a DNA intercalating agent and topoisomerase II inhibitor, and this proposed mechanism and a general workflow for evaluating such compounds are illustrated below.

G cluster_mechanism Proposed Mechanism of Action (Based on Mitoxantrone Class) This compound This compound M1 Intercalation into DNA Double Helix This compound->M1 M2 Inhibition of Topoisomerase II This compound->M2 M3 Formation of Stabilized Cleavage Complexes M1->M3 M2->M3 M4 Double-Stranded DNA Breaks M3->M4 M5 Irreversible Cell Cycle Arrest & Apoptosis M4->M5 End Measure Apoptosis & Cell Death (e.g., Caspase assay, Flow Cytometry) M5->End Start This compound enters cell Start->this compound

Generic Protocol for In Vitro Cytotoxicity Assessment

Since specific protocols for this compound were not found, the following is a generalized methodology for evaluating the cytotoxicity of chemotherapeutic agents like this compound in cancer models, based on standard practice.

Objective: To determine the in vitro cytotoxicity and half-maximal inhibitory concentration (IC₅₀) of a drug candidate on cancer cell lines.

Materials:

  • Cell Lines: (e.g., RM-1 prostate cancer cells [2], HCT116 or Caco-2 colorectal cancer cells [3])
  • Test Compound: this compound (prepared as a stock solution in DMSO or sterile water)
  • Controls: Media only (negative control), a known cytotoxic drug (positive control, e.g., Mitoxantrone [2])
  • Reagents: Cell culture media (e.g., RPMI 1640 [2]), Fetal Bovine Serum (FBS), trypsin-EDTA, phosphate buffer saline (PBS), MTT or WST-1 cell viability assay kit.
  • Equipment: CO₂ incubator, microplate reader, biosafety cabinet, hemocytometer or automated cell counter.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incub for 24 hours at 37°C and 5% CO₂ to allow cell attachment.
  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the pre-seeded plate and add 100 µL of each drug concentration to the wells. Include negative control (medium only) and positive control wells. Each condition should be performed in at least triplicate.
  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
  • Viability Assay:
    • MTT Assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. Carefully remove the medium and dissolve the formed formazan crystals in 100-150 µL of DMSO. Shake the plate gently for 10-15 minutes.
    • Alternative Assays: Other assays like WST-1, which are soluble, can be used according to the manufacturer's instructions.
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm (for MTT) using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis in software such as GraphPad Prism.

Important Considerations and Future Directions

The search results indicate that this compound demonstrated only weak activity in historical Phase II trials for colorectal and prostate cancers [1]. This suggests its direct application as a monotherapy may be limited.

Future research could explore:

  • Novel Formulations: Like the thermosensitive liposome system developed for Mitoxantrone (MTX-TSL) [2], which enhances tumor targeting and reduces systemic toxicity.
  • Combination Therapies: Investigating this compound in combination with other chemotherapeutic agents or targeted therapies to overcome resistance or improve efficacy.
  • Mechanistic Probes: Developing derivative molecules, similar to the Mitoxantrone probe (MXP) [4], to better understand its precise interactions within cancer cells, particularly with DNA repair pathways.

References

Application Note: Analysis of Topo II Inhibition by Ledoxantrone

Author: Smolecule Technical Support Team. Date: February 2026

1. Mechanism of Action and Background Ledoxantrone trihydrochloride is identified as a Topo II inhibitor with anticancer activity, and is used in research related to digestive and urologic disorders [1]. Topo II poisons, a class which includes drugs like etoposide and mitoxantrone, function by stabilizing the covalent complex between Topo II and DNA. This prevents the re-ligation of DNA double-strand breaks, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells [2] [3] [4].

2. Key Considerations for Concentration Determination It is critical to distinguish between total drug concentration and the free, pharmacologically active concentration. For liposomal formulations of related drugs like mitoxantrone, the free drug concentration represents the active moiety responsible for therapeutic effects and toxicity [5]. Furthermore, the user should be aware that different cell lines exhibit varying sensitivities to Topo II inhibitors, often correlated with their baseline Topo IIα expression levels [2].

Experimental Protocol for this compound

Below is a detailed protocol for assessing the potency and mechanism of this compound as a Topo II inhibitor.

1. In Vitro Topo II Decatenation or Relaxation Assay This is a primary, cell-free assay to confirm direct enzyme inhibition.

  • Principle: Uses kinetoplast DNA (kDNA), which is a catenated network. Active Topo II will decatenate kDNA into individual minicircles, which can be separated by gel electrophoresis. An inhibitor will prevent this decatenation.
  • Procedure:
    • Prepare a reaction mixture containing Topo II enzyme, kDNA substrate, and reaction buffer.
    • Pre-incubate this compound at various concentrations (e.g., 0.1 µM to 100 µM) with the enzyme or DNA for 5-10 minutes.
    • Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes.
    • Stop the reaction with a stop buffer (e.g., containing SDS and proteinase K).
    • Analyze the products using agarose gel electrophoresis. Visualize DNA with ethidium bromide or a safer fluorescent stain.
  • Analysis: The minimum concentration that inhibits the complete decatenation of kDNA (observed as the persistence of the kDNA network on the gel) is reported as the inhibitory concentration.

2. Cell-Based Micronucleus Assay This assay evaluates the chromosomal damaging effects resulting from Topo II inhibition in a cellular context, a hallmark of Topo II poisons [3].

  • Principle: Inhibition of Topo II leads to DNA double-strand breaks. If not properly repaired, these breaks can result in micronuclei (small, extranuclear bodies containing chromosomal fragments) in daughter cells.
  • Procedure (using human lymphoblastoid TK6 cells):
    • Culture TK6 cells in appropriate medium.
    • Treat exponentially growing cells with a concentration range of this compound for 24 hours. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., 1-10 µM etoposide).
    • After treatment, harvest cells and prepare cytospin slides.
    • Fix cells and stain DNA with DAPI. For mechanistic insight, perform CREST antibody staining to differentiate micronuclei originating from chromosome breakage (clastogenesis) from those due to whole chromosome loss (aneugenesis) [3].
    • Score at least 1,000 binucleated cells per treatment for the presence of micronuclei.
  • Analysis: Determine the concentration that produces a statistically significant increase in micronucleated cells compared to the vehicle control. Benchmark Dose (BMD) modeling can be used for a robust concentration-response analysis [3].

3. Assessment of DNA Double-Strand Breaks (γH2AX Staining) This method directly measures the primary molecular lesion induced by Topo II poisons.

  • Principle: DNA double-strand breaks trigger the rapid phosphorylation of histone H2AX (forming γH2AX), which can be detected by immunofluorescence as discrete nuclear foci.
  • Procedure:
    • Plate and treat cells (e.g., KKU-M055, KKU-M213) with this compound [2].
    • At various time points post-treatment (e.g., 2-6 hours), fix and permeabilize the cells.
    • Stain with an anti-γH2AX primary antibody, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
    • Image cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.
  • Analysis: The concentration of this compound that induces a significant increase in γH2AX foci indicates the threshold for effective DNA damage induction.

Quantitative Data for Topo II Inhibitors

While direct data for this compound is unavailable, the table below provides context with potency ranges of other well-characterized Topo II inhibitors from the literature. This can serve as a starting point for defining your concentration ranges.

Table 1: Potency of Reference Topo II Inhibitors in Cellular Assays

Inhibitor Mechanism Example Cellular Activity (Micronucleus Assay) Key Experimental Notes
Etoposide Topo II Poison Significant MN increase at low nanomolar concentrations [3] Human TK6 lymphoblastoid cells, 24h treatment [3]
Aclarubicin Catalytic Inhibitor Significant MN increase at 12.5 nM [3] Human TK6 lymphoblastoid cells, flow cytometry-based MN assay [3]
Fluorobenzoate-Altholactone (Compound 2) Topo II Poison (binds ATPase domain) Cytotoxic at low micromolar concentrations; induced DSBs and apoptosis [2] Cholangiocarcinoma (CCA) cell lines (KKU-M055, KKU-M213) [2]
ICRF-187 Catalytic Inhibitor Induced MN at low micromolar concentrations [3] Human TK6 lymphoblastoid cells, 24h treatment [3]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the established mechanism of Topo II poisons, which this compound is expected to follow, and the consequent experimental outcomes you will measure.

Mechanism of Topo II Poisons and Assay Readouts cluster_pathway Cellular Mechanism cluster_assays Experimental Detection Assays This compound This compound (Topo II Poison) TopoII_DNA Stabilized TopoII-DNA Cleavage Complex This compound->TopoII_DNA  Inhibits DSBs Persistent DNA Double-Strand Breaks (DSBs) TopoII_DNA->DSBs  Causes Apoptosis Cell Death (Apoptosis) DSBs->Apoptosis  Triggers Assay1 γH2AX Foci Staining (Direct DSB Detection) DSBs->Assay1  Measured by Assay2 Micronucleus Assay (Chromosomal Damage) DSBs->Assay2  Measured by Assay3 Western Blot (e.g., Cleaved Caspase-3) Apoptosis->Assay3  Measured by

Conclusion

This document provides a foundational framework for profiling this compound as a Topo II inhibitor. The experimental path involves:

  • Confirming direct enzyme inhibition using a biochemical decatenation assay.
  • Establishing a cellular concentration-response using the micronucleus assay, which is a robust and functionally relevant endpoint for Topo II poisons.
  • Validating the mechanism by demonstrating the induction of DNA double-strand breaks via γH2AX foci formation.

You are encouraged to use the cited protocols and the potency of known inhibitors as a benchmark to determine the effective concentration range for this compound in your specific experimental models.

References

Formulation Strategies to Enhance Solubility and Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Nanocarrier systems can significantly improve drug solubility, stability, and targeting. The table below summarizes key strategies applicable to hydrophobic drugs like ledoxantrone.

Strategy Nanocarrier System Key Composition Experimental Findings
Lipid-based Nanoparticles [1] Solid Lipid Nanoparticles (SLNs) Soybean lecithin (SPC), Cholesterol, Trilaurin, PEG-stearate (S100) Particle size: ~120 nm; Sustained drug release; Effective against multidrug-resistant (MDR) leukemia cells in vivo
Polymer-based Nanoparticles [2] Oxidized Quercetin (oxQCT) NPs Partially oxidized Quercetin, mPEG-amine (MW 5000) Particle size: <200 nm; Faster drug release at acidic pH (tumor microenvironment) than at pH 7.4
Carbon-based Nanocarriers [3] Magnetic Carbon Nanotubes (mCNTs) CNTs decorated with magnetite (Fe₃O₄), coated with Fmoc-amino acids Enabled magnetic targeting and hyperthermia; pH-responsive drug release; High drug loading via π-π stacking
Inorganic Complexes [4] Nanodiamond (ND) Complexes ~5 nm carbon-based nanodiamonds Complex formed via physical adsorption; Increased drug retention and efficacy in drug-resistant breast cancer cells

Detailed Experimental Protocols

Here are detailed methodologies for preparing and evaluating two of the most promising nanocarrier systems.

Protocol 1: Preparation of Drug-Loaded Solid Lipid Nanoparticles (SLNs) [1]

This protocol is adapted from the co-encapsulation of mitoxantrone and β-elemene in SLNs.

  • 1. Formulation: Accurately weigh the drug (this compound), SPC (soybean lecithin), trilaurin (solid lipid), and S100 (PEG-stearate) in a fixed ratio.
  • 2. Melting & Dissolution: Melt the solid lipid and surfactant at a temperature ~10°C above the lipid's melting point. Dissolve the drug in a minimal amount of a suitable solvent (e.g., methanol).
  • 3. Emulsification: Add the drug solution to the molten lipid mixture under high-speed stirring to form a primary emulsion.
  • 4. High-Pressure Homogenization: Further process the pre-emulsion using a high-pressure homogenizer for several cycles to form a uniform nanoemulsion.
  • 5. Cooling & Solidification: Allow the nanoemulsion to cool down to room temperature for the lipid matrix to solidify into SLNs.
  • 6. Purification: Centrifuge or dialyze the SLN dispersion to remove free, unencapsulated drug and solvent.
Protocol 2: Preparation of Drug-Loaded oxQCT/mPEG Nanoparticles [2]

This protocol describes the formation of nanoparticles via nanoprecipitation.

  • 1. Synthesis of oxQCT:
    • Dissolve quercetin in a mixture of ethanol and water.
    • Add sodium metaperiodate (NaIO₄) solution dropwise under stirring to initiate partial oxidation.
    • Continue stirring for 4 hours at room temperature, protected from light.
  • 2. Nanoparticle Formation (Nanoprecipitation):
    • Dissolve the oxidized product (oxQCT) and mPEG-amine in dimethyl sulfoxide (DMSO).
    • Quickly inject this organic solution into ultrapure water under constant vortexing.
    • Dialyze the resulting nanoparticle suspension against water to remove DMSO and any unreacted materials.
  • 3. Drug Loading:
    • For drug-loaded NPs, dissolve this compound in the DMSO solution containing oxQCT and mPEG-amine before the nanoprecipitation step.

Troubleshooting Workflow for Low Drug Solubility

The following diagram outlines a systematic, experimental approach to diagnose and solve solubility-related issues in drug development.

G Start Low Drug Solubility Step1 Characterize Physicochemical Properties Start->Step1 SubStep1_1 • Analyze aggregation state (e.g., dimerization) • Determine pKa and log P • Assess pH-dependent behavior Step1->SubStep1_1 Step2 Select Nano-Formulation Strategy SubStep2_1 Lipid Systems (SLNs) Step2->SubStep2_1 SubStep2_2 Polymer Systems (e.g., oxQCT NPs) Step2->SubStep2_2 SubStep2_3 Carbon Systems (e.g., CNTs, NDs) Step2->SubStep2_3 Step3 Prepare & Optimize Formulation SubStep3_1 • Optimize drug-to-lipid/polymer ratio • Optimize process parameters (temp, time, homogenization) Step3->SubStep3_1 Step4 Evaluate In-Vitro Performance SubStep4_1 • Measure particle size, PDI, zeta potential • Determine encapsulation efficiency & loading capacity • Conduct drug release studies at different pH/temp Step4->SubStep4_1 SubStep1_1->Step2 SubStep2_1->Step3 SubStep2_2->Step3 SubStep2_3->Step3 SubStep3_1->Step4

This workflow provides a logical sequence for tackling solubility issues. You should begin by thoroughly characterizing the drug's inherent properties, as these will guide your formulation choices [5]. Based on this, you can select the most appropriate nanocarrier system. The preparation process then requires careful optimization of parameters like drug-to-excipient ratio and processing conditions [6] [1]. Finally, comprehensive in-vitro evaluation is essential to confirm the improved performance of your final formulation.

References

FAQs & Troubleshooting Guide for Liposomal Mitoxantrone Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The questions and answers below address common physical stability issues, using liposomal mitoxantrone as a model system.

Question Possible Cause & Mechanism Troubleshooting Steps & Validation Methods

| Observed drug precipitation or crystal formation in the final product. | - Supersaturation & Nucleation: Free drug concentration exceeds solubility limit during loading or storage [1].

  • Liposome Membrane Instability: Compromised bilayer integrity causes rapid drug leakage and local supersaturation [2]. | - Characterize precipitate: Use microscopy (size/shape) and DSC (thermal properties) to confirm it is the active drug [2].
  • Test membrane integrity: Measure particle size (should be ~100 nm), PDI, and encapsulation efficiency (should be >98%) [2]. | | Drop in encapsulation efficiency (EE) during storage or processing. | - Temperature-mediated Drug Release: Storage or processing above the liposome's phase transition temperature (e.g., 41°C for TSL) increases membrane fluidity and drug leakage [2].
  • Osmotic Gradient Disruption: Loss of the internal citrate buffer gradient in TSL drives passive diffusion out [2]. | - Confirm storage conditions: Ensure storage at 2-8°C and avoid temperature excursions [2].
  • Verify internal buffer integrity: Assess the pH and osmolarity of the suspension medium [2]. | | How to separate and quantify free vs. encapsulated drug in plasma for PK studies? | - Lack of Specific Methods: Standard assays measure total drug; failure to separate free from liposome-encapsulated drug misrepresents the active "free" pharmacokinetic profile [3]. | - Employ Solid-Phase Extraction (SPE): Use a controlled SPE method to separate free drug from liposome-encapsulated drug in plasma samples [3].
  • Apply Validated UPLC/MS-MS Assays: Quantify free mitoxantrone using a gradient elution (0.2% formic acid & ammonium acetate/ACN) over 6.5 min. The linear range is 5–500 ng/mL [3]. |

Detailed Experimental Protocols

For the troubleshooting steps listed above, here are the detailed experimental methodologies cited in the research.

Protocol for Monitoring Liposome Quality and Stability [2]

This protocol is critical for investigating the root cause of precipitation or leakage.

  • Particle Size and Distribution: Use dynamic light scattering (DLS) to measure the hydrodynamic diameter and PDI. A stable liposomal mitoxantrone preparation should have a particle size of approximately 100.10 ± 1.50 nm and a low PDI.
  • Encapsulation Efficiency (EE): Determine EE using a method such as mini-column centrifugation followed by HPLC/UPLC analysis. A well-prepared batch should have an EE of 98.41% ± 0.23%.
  • Stability Testing:
    • Short-term Stability: Store the liposome suspension at 2–8°C and test the above parameters at set intervals (e.g., over 2 months). Major changes indicate instability.
    • In-vitro Release Profile: Incitate the liposomes in a release medium using a water bath at 37°C and 41°C. A significant increase in the release rate at the higher temperature confirms thermosensitive properties. For MTX-TSL, the cumulative release can reach ~80% at 41°C within 30 minutes.
Protocol for Determining Free Drug Concentration in Plasma [3]

This method is essential for accurate pharmacokinetic and biodistribution studies.

  • Sample Pretreatment (Separation of Free Drug):
    • Use a Solid-Phase Extraction (SPE) cartridge.
    • Condition the cartridge with methanol and a buffer (e.g., histidine).
    • Apply the plasma sample containing the liposomal drug.
    • Wash with an appropriate buffer to elute the free drug, while the liposome-encapsulated drug is retained on the cartridge.
  • UPLC-MS/MS Analysis (Quantification of Free Drug):
    • Chromatography:
      • Mobile Phase: (A) 0.2% formic acid and 10mM ammonium acetate in water; (B) Acetonitrile.
      • Gradient Elution: Program the ratio of A to B over a runtime of 6.5 minutes.
      • Column: Suitable UPLC C18 column.
    • Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) mode for high specificity.
    • Method Validation:
      • Linearity: The calibration curve for free mitoxantrone should be linear in the range of 5–500 ng/mL (r² > 0.99).
      • Precision & Accuracy: Both intra- and inter-batch precision (RSD%) should be < 10.15%, and accuracy should range from 91.07% to 116.82%.

Experimental Workflow Diagrams

The following diagrams outline the key experimental processes for formulation preparation and analytical quantification.

G cluster_prep Liposome Preparation & Quality Control cluster_analysis Free Drug Analysis in Plasma A Thin-Film Hydration (DPPC, MSPC, DSPE-PEG2000) B Hydration with Citrate Buffer (pH 4.0) A->B C Extrusion (0.08µm membrane) B->C D Active Drug Loading (Incubation with MTX) C->D E Dialyze & Formulate D->E F Quality Control E->F G Particle Size (DLS) F->G H Encapsulation Efficiency F->H I Stability Test (2-8°C) F->I J Plasma Sample K Solid-Phase Extraction (SPE) (Free/Encapsulated Separation) J->K L Elute Free Drug Fraction K->L M UPLC-MS/MS Analysis L->M N Gradient Elution (6.5 min runtime) M->N O Quantify Free MTX (Linear Range: 5-500 ng/mL) N->O

References

Potential Technical Issues and Solutions in Anticancer Drug Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common problems that can affect the reliability of assays for anthracenedione-based drugs like Ledoxantrone, along with potential investigative steps.

Problem Area Specific Issue Potential Investigation Steps
Drug Solubility & Stability Poor aqueous solubility; drug aggregation; degradation over time [1]. Test different solvents/buffers; use surfactants (e.g., CTAB, Tweens) to improve solubility and stability; confirm stock concentration via UV-Vis [1].
Off-Target Effects Observed cellular effects not due to primary target (e.g., Topo II). Include a negative control cell line (e.g., TERT-negative or ALT-positive cells) to check for telomerase-independent effects [2].
Cellular Drug Accumulation Low intracellular drug concentration; active efflux [3]. Use Pgp inhibitors (e.g., Valspodar/PSC833) in combination; employ confocal microscopy to visually monitor drug uptake and efflux [3].
DNA Binding & Intercalation Assays Unusual or absent spectral shifts; inconsistent results. Use simple synthetic polynucleotides (e.g., poly(dG-dC)) for initial validation; employ multiple spectroscopic techniques (UV-Vis, CD, fluorescence) to confirm binding mode [4].
Analytical Method Validation Poor precision, accuracy, or high background noise in detection. Follow ICH Q2 guidelines; validate methods for specificity, precision, linearity, and range; use standard curves with a correlation coefficient (R²) ≥ 0.980 [5].

Key Experimental Protocols for Assay Development

Here are detailed methodologies for core experiments, adapted from research on related compounds, which are crucial for developing and validating a this compound assay.

Protocol: Dynamic Assessment of Cellular Drug Uptake and Efflux

This protocol uses live-cell confocal microscopy to visually track how a drug is processed by cells, which is critical for troubleshooting efficacy issues [3].

  • Key Materials: Drug-sensitive (wild-type) and multidrug-resistant (MDR) cell lines (e.g., MDA-MB-435), confocal microscope with a live-cell chamber, drug solution, and inhibitor (e.g., PSC833).
  • Procedure:
    • Seed cells on coverslips and allow them to adhere overnight.
    • For inhibition studies, pre-treat cells with an inhibitor like PSC833 (3 μg/mL) for 30 minutes [3].
    • Mount coverslips on the microscope stage and begin perfusion.
    • Perfusion Sequence:
      • Perfuse with drug-free medium for 6 minutes (baseline).
      • Switch to medium containing the drug (e.g., 5 μM) for 2 hours (uptake phase).
      • Switch back to drug-free medium for 1 hour (efflux phase).
    • Collect serial images at 2-minute intervals and analyze fluorescence intensity in the nucleus and cytoplasm over time [3].

The workflow for this protocol can be visualized as follows:

Start Seed cells on coverslips Pretreat Pre-treat with inhibitor (if applicable) Start->Pretreat Mount Mount coverslip on microscope stage Pretreat->Mount Perfuse1 Perfuse with drug-free medium (6 min) Mount->Perfuse1 Perfuse2 Perfuse with drug-containing medium (2 hours) Perfuse1->Perfuse2 Perfuse3 Perfuse with drug-free medium (1 hour) Perfuse2->Perfuse3 Image Collect serial images at 2-min intervals Perfuse3->Image Analyze Analyze fluorescence intensity over time Image->Analyze

Protocol: DNA Binding Studies Using UV-Vis Spectroscopy

This method helps confirm the primary mechanism of action and troubleshoot issues where the drug appears inactive in biochemical assays [4] [1].

  • Key Materials: UV-Vis spectrophotometer, drug solution, synthetic polynucleotides like poly(dG-dC) and poly(dA-dT).
  • Procedure:
    • Prepare a fixed concentration of drug (e.g., in phosphate buffer, pH 7.0).
    • Record the baseline absorption spectrum from 500-750 nm.
    • Titrate increasing concentrations of the polynucleotide into the drug solution.
    • Record the spectrum after each addition.
    • Expected Results: Upon successful intercalation, you should observe hypochromicity (decrease in absorbance) and a red shift (shift to longer wavelength) of the drug's absorption peaks (e.g., ~660 nm). The magnitude of these changes can vary with DNA sequence [4].

Key Takeaways for Troubleshooting

  • Start with Simple Systems: If your cell-based assays are not working, go back to basics. Use simple DNA binding assays (Protocol 2) with synthetic polynucleotides to confirm the drug's biochemical activity is intact [4].
  • Consider Cellular Transport: A lack of effect in cells, despite confirmed in vitro activity, strongly points to issues with cellular uptake or active efflux. Protocol 1 is directly designed to investigate this [3].
  • Validate Your Tools: Ensure your analytical methods (e.g., HPLC, fluorescence detection) are properly validated for accuracy, precision, and linearity according to established guidelines to rule out detection problems [5].

References

Comparative Guide to Select Topoisomerase II Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Topoisomerase II inhibitors are classified as either poisons, which stabilize the enzyme-DNA cleavage complex and cause DNA damage, or catalytic inhibitors, which prevent the enzyme from functioning without directly causing breaks [1] [2]. The table below summarizes key data for three inhibitor drugs.

Table 1: Comparison of Topoisomerase II Inhibitors

Feature Mitoxantrone Etoposide Daunorubicin
Classification Topoisomerase II poison; Synthetic anthracenedione [3] Topoisomerase II poison; Epipodophyllotoxin [3] [4] Topoisomerase II poison; Anthracycline [3]
Primary Mechanism Intercalates into DNA, inhibits TOP2 re-ligation, causes DNA breakage [3] Stabilizes the TOP2-DNA cleavage complex, preventing re-ligation [3] [4] Intercalates into DNA, stabilizes TOP2-DNA complex, generates free radicals [3]
Key Clinical Uses Acute Myeloid Leukemia (AML) [5] [6] Solid tumors, hematologic cancers [1] Acute Myeloid Leukemia (AML) [3] [5]
Efficacy Data (Example) In pediatric AML, 5-year Event-Free Survival was 71.9% with MEC regimen [6] Established increase in median survival in clinical trial meta-analysis [7] In pediatric AML, 5-year Event-Free Survival was 56.6% with DNX regimen [6]
Notable Toxicity Myelosuppression [3] Secondary leukemia, cardiotoxicity [1] [2] Cardiotoxicity (linked to TOP2β inhibition and ROS) [3]

Detailed Experimental Protocols

To contextualize the data in Table 1, here are the methodologies behind key experiments.

  • Protocol 1: Assessing Anti-leukemic Efficacy in a Clinical Trial (Mitoxantrone vs. Daunorubicin) [6]

    • Objective: To compare the efficacy of Mitoxantrone versus Liposomal Daunorubicin in the induction therapy of pediatric Acute Myeloid Leukemia (AML).
    • Study Design: A phase III randomized controlled trial.
    • Patient Population: Children with previously untreated AML.
    • Intervention: Patients were randomized to receive induction chemotherapy with either:
      • MEC regimen: Mitoxantrone + Etoposide + Cytarabine.
      • DNX regimen: Liposomal Daunorubicin + Etoposide + Cytarabine.
    • Primary Endpoint: The proportion of patients with Measurable Residual Disease (MRD) <0.1% after the first induction cycle.
    • Key Outcome Measures: 5-year Event-Free Survival (EFS) and Cumulative Incidence of Relapse (CIR).
  • Protocol 2: In Vitro TOP2 Catalytic Inhibition Assay [2]

    • Objective: To determine if a compound is a catalytic inhibitor of TOP2.
    • Key Assay: K-DNA Decatenation
      • Principle: Kinetoplast DNA (kDNA) is a catenated network of circular DNA. Active TOP2 enzyme can decatenate it into individual minicircles. An inhibitor will prevent this conversion.
      • Procedure:
        • Reaction Setup: Incubate human TOP2 enzyme (TOP2A or TOP2B) with kDNA in an appropriate reaction buffer (containing Tris-HCl, NaCl, MgCl₂, ATP, DTT, BSA).
        • Compound Addition: Add the candidate inhibitor (e.g., ICRF-193 as a positive control for catalytic inhibition) or a vehicle control.
        • Incubation: Allow the reaction to proceed at 37°C for a set time (e.g., 2 hours).
        • Analysis: Stop the reaction and resolve the products by agarose gel electrophoresis. Visualize DNA with ethidium bromide.
      • Interpretation: The presence of the catenated kDNA network at the gel's origin indicates inhibition. The appearance of relaxed minicircle bands indicates successful decatenation and active enzyme.

Mechanisms and Experimental Workflow

The following diagrams illustrate the fundamental mechanisms of TOP2 inhibitors and a generalized workflow for preclinical evaluation.

G cluster_poison Mechanism of Poisons (e.g., Etoposide, Mitoxantrone) cluster_catalytic Mechanism of Catalytic Inhibitors (e.g., ICRF-193) Top2Poisons Topoisomerase II Poisons P1 Stabilize TOP2-DNA Cleavage Complex Top2Poisons->P1 CatalyticInhibitors Catalytic Inhibitors C1 Bind TOP2 Enzyme CatalyticInhibitors->C1 P2 Prevent DNA Re-ligation P1->P2 P3 Double-Strand Breaks Accumulate P2->P3 P4 Cell Death (Apoptosis) P3->P4 C2 Block ATPase Activity or DNA Binding C1->C2 C3 Enzyme Trapped as Closed Clamp C2->C3 C4 Prevent Resolution of Supercoils & Catenanes C3->C4

Diagram 1: Mechanisms of Topoisomerase II Inhibitors. Poisons stabilize the covalent complex leading to irreversible DNA breaks, while catalytic inhibitors lock the enzyme and prevent its function, which can also lead to genomic instability [3] [1] [2].

G Start Compound Identification A In Vitro Biochemical Assays (Decatenation) Start->A Virtual Screening or Library B Cellular Efficacy & Cytotoxicity A->B Confirmed Inhibitor C In Vivo Animal Models (Xenografts) B->C Active in Cells D Clinical Trial Evaluation C->D Efficacious in Vivo End Data Integration & Candidate Selection D->End Safe & Effective

Diagram 2: Preclinical Drug Evaluation Workflow. This generalized flowchart outlines the key stages of evaluating a novel TOP2 inhibitor, from initial biochemical screening to clinical trials [7] [2].

Suggestions for Finding Information on Ledoxantrone

The lack of available data on this compound in public scientific literature suggests it may be a developmental compound. To locate specific information, you could try:

  • Searching Clinical Trial Registries: Websites like ClinicalTrials.gov are primary sources for information on drugs in human testing phases.
  • Reviewing Patent Filings: Patent databases can provide early technical details on a compound's structure, mechanism, and initial experimental data.
  • Consulting Specialized Databases: Commercial and academic databases focused on pharmaceutical R&D (e.g., Cortellis, Citeline) often contain proprietary intelligence on drug pipelines.

References

comparative toxicity Ledoxantrone similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Ledoxantrone and Mitoxantrone at a Glance

The table below summarizes the key available information on this compound and its similar compound, Mitoxantrone.

Compound Name Drug Class & Relation Key Mechanism of Action Reported Efficacy & Clinical Trial History Documented Toxicity Profile
This compound (Compound XVI) [1] Synthetic anthracenedione; similar structural family Presumed to be similar to Mitoxantrone (DNA intercalation, topoisomerase II inhibition). Exact profile for this compound is not detailed in available sources. Investigated for colorectal cancer and hormone-refractory prostate cancer (Phase II trials). Demonstrated weak activity at the prescribed dose and schedule [1]. Specific toxicity profile for this compound is not provided in the search results.

| Mitoxantrone [2] | Synthetic anthracenedione; developed as an analogue of Doxorubicin | • DNA intercalation and topoisomerase II inhibition [2]. • Broad immunomodulatory effects: suppresses T-cell, B-cell, and macrophage proliferation; impairs antigen presentation; reduces proinflammatory cytokines; inhibits B-cell function and antibody production; inhibits macrophage-mediated myelin degradation [2]. | Approved for: • Adult acute myeloid leukemia • Symptomatic hormone-refractory prostate cancer • Worsening relapsing-remitting, secondary progressive, and progressive-relapsing multiple sclerosis (MS) [2]. | • Cardiotoxicity (dose-dependent, can lead to congestive heart failure) [2] [3]. • Bone marrow suppression [3]. • Risk of secondary acute myeloid leukemia (AML) [3]. • Persistent in the body (terminal half-life ranges from 8.9 hours to 9 days) [2]. |

Experimental Data and Underlying Toxicity Mechanisms

While direct comparative experimental data for this compound is unavailable, the established mechanisms for anthracenediones like Mitoxantrone and the related anthracycline Doxorubicin provide insight into potential toxicity pathways. A primary mechanism behind the cardiotoxicity shared by this drug class involves oxidative stress and topoisomerase II inhibition.

The diagram below illustrates the key cellular mechanisms that contribute to this toxicity, particularly in cardiac cells.

G Drug Anthracenedione/Antracycline (e.g., Doxorubicin, Mitoxantrone) TopoII Inhibition of Topoisomerase IIβ Drug->TopoII  Intercalation ROS Generation of Reactive Oxygen Species (ROS) Drug->ROS  Redox Cycling DNADamage DNA Double-Strand Breaks TopoII->DNADamage ROS->DNADamage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria LipidPerox Lipid Peroxidation ROS->LipidPerox Apoptosis Activation of Apoptosis (Programmed Cell Death) DNADamage->Apoptosis Mitochondria->Apoptosis LipidPerox->Apoptosis Outcome Cardiomyocyte Loss Dose-Dependent Cardiotoxicity Congestive Heart Failure Apoptosis->Outcome

The toxicological outcomes are often confirmed through specific experimental models. For Mitoxantrone, research into novel delivery systems like thermosensitive liposomes (MTX-TSL) provides evidence of its cytotoxicity and the efforts to mitigate its side effects.

  • In Vitro Cytotoxicity Protocol: The anti-proliferative effect of Mitoxantrone thermosensitive liposomes (MTX-TSL) was evaluated in vitro using RM-1 prostate cancer cells. Cells were incubated with the drug formulations, and cell viability was assessed using standardized colorimetric assays (e.g., MTT or similar), which measure mitochondrial activity in living cells. The results demonstrated that the formulated drug effectively inhibited cancer cell growth [3].
  • In Vivo Efficacy and Tissue Distribution Protocol: Experiments were conducted on BDF1 mice inoculated with RM-1 prostate cancer cells to form tumors. The mice were treated with free Mitoxantrone or MTX-TSL, often in combination with localized hyperthermia applied to the tumor region. The study then evaluated:
    • Tissue Distribution: Measuring drug accumulation in tumors and other organs to assess targeting efficiency.
    • Anticancer Activity: Monitoring changes in tumor volume over time to compare the therapeutic efficacy of different formulations [3]. These experiments showed that the liposomal formulation could enhance drug accumulation in tumors and improve the suppression of tumor growth compared to the free drug [3].

Implications for Researchers

The lack of direct comparative data on this compound highlights a gap in the current literature.

  • Indazole Scaffold Toxicity: this compound contains an indazole moiety, which is a scaffold of high interest in medicinal chemistry due to its broad biological activity [1]. Investigating the specific toxicity contributions of this indazole core, separate from the anthracenedione structure, could be a valuable area of research.
  • Focus on Mitoxantrone: For a practical understanding of the toxicity profile within this drug class, Mitoxantrone serves as the most relevant model. Its well-documented risks of dose-dependent cardiotoxicity, myelosuppression, and secondary leukemia are critical considerations for researchers developing analogous compounds [2] [3].
  • Novel Formulations as a Solution: Current research, as shown with MTX-TSL, is actively exploring ways to mitigate the toxicity of these potent drugs through advanced delivery systems like thermosensitive liposomes, which aim to increase tumor targeting and reduce systemic exposure [3].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

397.19363168 g/mol

Monoisotopic Mass

397.19363168 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8HBT2JRJ5T

Dates

Last modified: 02-18-2024
1: Brauer CA, Coca-Perraillon M, Cutler DM, Rosen AB. Incidence and mortality of hip fractures in the United States. JAMA. 2009 Oct 14;302(14):1573-9. doi: 10.1001/jama.2009.1462. PubMed PMID: 19826027.
2: Philip Kuebler J, Moore T, Pritchard J, Kraut E. Phase II study of CI-958 in patients with hormone refractory prostate carcinoma. Invest New Drugs. 2004 Apr;22(2):181-4. PubMed PMID: 14739667.
3: Hoffman MA, Blessing JA, Nuñez ER. A phase II trial of CI-958 in recurrent platinum-sensitive ovarian carcinoma: a Gynecologic Oncology Group study. Gynecol Oncol. 2001 Jun;81(3):433-5. PubMed PMID: 11371134.
4: Arndt CA, Krailo MD, Liu-Mares W, Anderson PM, Reaman GH. Phase I study of CI-958 in children and adolescents with recurrent solid tumors. Cancer. 2001 Mar 15;91(6):1166-9. PubMed PMID: 11267962.
5: Hoff PM, Ellerton JA, Dakhil SR, Winn RJ, Abbruzzese JL, Pazdur R. Phase II study of intravenous CI-958 in metastatic colorectal adenocarcinoma. Am J Clin Oncol. 2000 Dec;23(6):602-4. PubMed PMID: 11202806.
6: Hoffman MA, Blessing JA, Morgan M. Phase II trial of CI-958 in recurrent platinum-refractory ovarian carcinoma. A Gynecologic Oncology Group Study. Gynecol Oncol. 2000 Dec;79(3):463-5. PubMed PMID: 11104620.
7: Dees EC, Whitfield LR, Grove WR, Rummel S, Grochow LB, Donehower RC. A phase I and pharmacologic evaluation of the DNA intercalator CI-958 in patients with advanced solid tumors. Clin Cancer Res. 2000 Oct;6(10):3885-94. PubMed PMID: 11051234.
8: Woolley PV, Freiha FS, Smith DC, Carlson L, Hofacker J, Quinn N, Grove W, Trump DL. A phase II trial of CI-958 in patients with hormone-refractory prostate cancer. Cancer Chemother Pharmacol. 1999;44(6):511-7. PubMed PMID: 10550573.
9: Shields AF, Philip PA, LoRusso PM, Ferris AM, Zalupski MM. Phase II study of CI-958 in colorectal cancer. Cancer Chemother Pharmacol. 1999;43(2):162-4. PubMed PMID: 9923823.
10: Lun L, Sun PM, Trubey CM, Bachur NR. Antihelicase action of CI-958, a new drug for prostate cancer. Cancer Chemother Pharmacol. 1998;42(6):447-53. PubMed PMID: 9788570.
11: Kaye SB, Workman P, Graham MA, Cassidy J, Jodrell D. Pharmacokinetics and early clinical studies of selected new drugs. Cancer Surv. 1993;17:371-96. Review. PubMed PMID: 8137348.
12: Fry DW, Besserer JA. Biochemical pharmacology and DNA-drug interactions by Cl-958, a new antitumor intercalator derived from a series of substituted 2H-[1]benzothiopyrano[4,3,2-cd]indazoles. Mol Pharmacol. 1988 Jan;33(1):84-92. PubMed PMID: 2447481.

Explore Compound Types